3-(3-Methylpyridin-2-yl)propan-1-ol
Description
Contextualization within Pyridine (B92270) Alkyl Alcohol Chemistry and Heterocyclic Compounds
Heterocyclic compounds, which are cyclic structures containing at least two different elements in their rings, represent a vast and diverse family of organic molecules. wikipedia.orgbritannica.com These compounds are fundamental to life, forming the basis of nucleic acids, the majority of pharmaceuticals, and most biomass. wikipedia.org The most prevalent heterocycles are those with five or six-membered rings containing nitrogen, oxygen, or sulfur. britannica.combyjus.com
Pyridine (C₅H₅N) is a well-known six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.org The nitrogen atom's lone pair of electrons makes pyridine a Lewis base and a nucleophile, enabling it to activate adjacent alcohol groups by accepting a proton. echemi.com This activation enhances the reactivity of the alcohol, making pyridine and its derivatives valuable in organic synthesis. echemi.com
Pyridine alkyl alcohols, such as 3-(3-Methylpyridin-2-yl)propan-1-ol, are a subclass of these compounds. Their chemistry is characterized by the interplay between the aromatic pyridine ring and the aliphatic alcohol chain. The reactivity of these molecules can be tuned by altering substituents on the pyridine ring, which influences the electronic properties of the entire structure. ontosight.ai
| Property | Description |
| Compound Name | This compound |
| CAS Number | 61744-32-9 |
| Molecular Formula | C₉H₁₃NO |
| Parent Category | Pyridine Alkyl Alcohol |
| Broader Class | Heterocyclic Compound |
Significance as a Fundamental Organic Scaffold
The pyridine ring is a crucial structural motif found in numerous significant compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Consequently, pyridine derivatives like this compound serve as important organic scaffolds. A scaffold is a core molecular structure upon which new molecules with specific functionalities can be built.
The potential for diverse biological activity makes this scaffold particularly valuable. Research on similar compounds has explored their antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai For instance, pyrazolol derivatives, which can be synthesized from related pyridine structures, have shown promise for their neuroprotective effects against conditions like ischemic stroke. nih.gov The ability to selectively functionalize the pyridine ring allows chemists to develop a wide range of molecules for various applications, particularly in drug discovery. researchgate.net
Overview of Current Research Orientations and Methodological Approaches
Current research on this compound and related compounds is largely focused on two areas: synthesis and biological evaluation. The development of efficient synthetic routes is a primary objective. While specific synthesis methods for this compound are not widely published, general methods for creating similar pyridine alcohols often involve the reaction of a pyridine derivative with an appropriate alkylating or carbonyl-containing reagent. chemicalbook.comchemicalbook.com
A significant methodological approach in modern research involves computational and theoretical studies. Techniques like Density Functional Theory (DFT) are used to understand the molecular structure, reactive sites, and electronic properties of these compounds. dntb.gov.uaresearchgate.net These computational models, which examine features like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights that complement experimental findings. dntb.gov.ua
Furthermore, in silico studies such as molecular docking are employed to predict how these molecules might interact with biological targets, such as proteins. dntb.gov.ua This computational screening helps to identify promising candidates for further investigation as potential therapeutic agents. dntb.gov.uaresearchgate.net The experimental validation of these computational predictions through in vitro and in vivo assays is a key part of the research process, assessing activities such as anticancer, antimicrobial, or neuroprotective effects. nih.govdntb.gov.ua
Structure
2D Structure
Properties
CAS No. |
61744-32-9 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(3-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-6-10-9(8)5-3-7-11/h2,4,6,11H,3,5,7H2,1H3 |
InChI Key |
YHLNYHLKXBCWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CCCO |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 3 3 Methylpyridin 2 Yl Propan 1 Ol and Its Structural Analogues
Established Synthetic Pathways
Traditional synthetic methods for constructing the pyridylpropanol scaffold often rely on well-established reactions such as condensation, reductive amination, and nucleophilic substitution. These methods provide reliable access to the target molecules, although they may sometimes be limited in terms of efficiency and substrate scope.
Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis and have been widely employed for the formation of pyridine (B92270) rings and their derivatives. wikipedia.orgbaranlab.orgyoutube.com These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. youtube.com
Aldehyde-Amine Condensation: This approach involves the reaction of an aldehyde with an amine to form an imine, which can then undergo further transformations to yield the desired pyridine derivative. youtube.com The initial condensation is often acid-catalyzed to facilitate the formation of the imine intermediate. youtube.com For the synthesis of pyridyl propanols, a suitable aldehyde precursor would be reacted with ammonia (B1221849) or a primary amine.
Pyridine-Aldehyde Condensation: The Chichibabin pyridine synthesis is a classic example of a condensation reaction used to prepare pyridines. wikipedia.org This method involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org By carefully selecting the starting carbonyl compounds, various substituted pyridines can be synthesized. wikipedia.orggoogle.com For instance, the reaction of acrolein and propionaldehyde (B47417) with ammonia can yield 3-methylpyridine (B133936). wikipedia.org Subsequent functionalization of the methyl group would be required to introduce the propanol (B110389) side chain.
A general representation of the Claisen-Schmidt condensation, a related reaction, is shown below:

Figure 1. General scheme of a Claisen-Schmidt condensation reaction, which can be adapted for the synthesis of chalcone (B49325) precursors to pyridyl compounds. researchgate.net
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). libretexts.orgnih.gov This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgyoutube.comorganic-chemistry.org Catalytic hydrogenation over metals like palladium or nickel can also be employed. libretexts.orgyoutube.com
To synthesize a pyridylpropanol via this method, a suitable pyridyl ketone or aldehyde precursor would be reacted with an amine in the presence of a reducing agent. For example, the reductive amination of a pyridyl-substituted propanone with ammonia would yield the corresponding primary amine, which could then be further elaborated to the alcohol. libretexts.org A key advantage of reductive amination is its high efficiency and functional group tolerance. nih.govorganic-chemistry.org
| Reducing Agent | Typical Substrates | Key Features |
| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Can also reduce the starting carbonyl compound. youtube.com |
| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | More selective for the iminium ion over the carbonyl group. youtube.com |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective reagent, tolerates a wide range of functional groups. organic-chemistry.org |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aldehydes, Ketones | Environmentally friendly, but may require higher pressures and temperatures. libretexts.orgyoutube.com |
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are fundamental in organic chemistry for introducing a wide range of functional groups. khanacademy.org In the context of synthesizing pyridyl propanols, this approach typically involves the displacement of a leaving group on a propyl side chain attached to a pyridine ring by a suitable nucleophile.
Halogenated Pyridyl Propyl Intermediates: A common strategy involves the preparation of a halogenated pyridyl propyl intermediate, such as a chloro- or bromo- derivative. This intermediate can then react with a nucleophile, like hydroxide (B78521) or a protected alcohol, to introduce the hydroxyl group. The halogen atom acts as a good leaving group, facilitating the substitution reaction. ncert.nic.in The reactivity of halopyridines in nucleophilic substitution often follows the order I > Br > Cl > F for the leaving group. sci-hub.se The position of the halogen on the pyridine ring also influences reactivity, with positions 2 and 4 being more activated towards nucleophilic attack. sci-hub.seyoutube.com The conversion of alcohols to alkyl halides can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ucalgary.cachadsprep.com
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has seen the development of highly efficient and selective catalytic methods that have been applied to the synthesis of complex molecules, including pyridylpropanols.
Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon (C-C) bonds. mdpi.com These reactions allow for the coupling of a wide variety of organoboron compounds with organic halides or triflates, enabling the construction of complex molecular architectures. mdpi.com In the synthesis of pyridylpropanol analogs, a Suzuki-Miyaura coupling could be used to attach a substituted phenyl group to the pyridine ring. mdpi.com
Similarly, metal-catalyzed reactions are also employed for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many nitrogen-containing heterocycles. nih.gov
Enantioselective Synthesis Methods
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as ketones and alkenes, to produce chiral alcohols and alkanes with high enantiomeric excess. nih.govyoutube.com
Asymmetric Hydrogenation of Pyridyl Ketones: The enantioselective hydrogenation of a pyridyl ketone precursor is a direct and efficient route to a chiral pyridylpropanol. nih.gov This transformation is typically catalyzed by chiral transition metal complexes, most notably those of ruthenium, rhodium, and iridium, in the presence of a chiral ligand. nih.govresearchgate.netnih.gov The Noyori-Ikariya ruthenium catalyst is a well-known example used for the asymmetric transfer hydrogenation of ketones. thieme-connect.de The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity. nih.govresearchgate.net

Figure 2. A representative scheme for the asymmetric hydrogenation of a ketone to a chiral alcohol using a chiral catalyst. thieme-connect.de
The development of these advanced catalytic methods has significantly expanded the synthetic toolbox for accessing structurally diverse and enantiomerically pure 3-(3-methylpyridin-2-yl)propan-1-ol and its analogs.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyridine derivatives. nih.govclockss.orgnih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. clockss.org
For the synthesis of polysubstituted pyridines, microwave-assisted one-pot multi-component reactions are particularly efficient. rsc.org For instance, a one-pot reaction involving an appropriate aldehyde, a ketone, and an ammonia source under microwave irradiation can lead to the formation of the pyridine ring. clockss.org In the context of this compound, a plausible microwave-assisted approach could involve the condensation of a suitable precursor, such as a protected 3-oxohexanal derivative, with an ammonia source and a methyl-substituted α,β-unsaturated aldehyde or ketone.
Another relevant microwave-assisted method is the Hantzsch pyridine synthesis, which can be adapted for the creation of substituted pyridines. clockss.org The synthesis of N-(4-methyl-pyridin-2-yl)-3-oxo-butyramide, an intermediate for pyrido[1,2-a]pyrimidin-2-one, has been achieved by condensing 2-amino-4-methylpyridine (B118599) with ethylacetoacetate under microwave irradiation. This demonstrates the feasibility of using microwave energy to facilitate reactions involving substituted pyridines.
The following table summarizes representative conditions for microwave-assisted synthesis of related pyridine derivatives, which could be adapted for the target compound.
| Reactants | Catalyst/Solvent | Microwave Power | Time | Yield | Reference |
| Curcumin, Primary Amines | Montmorillonite K-10 | 800 W | 120 s | 17-28% | nih.gov |
| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Acetic Acid | 350 W | 30 min | 89% | clockss.org |
| 2-Aminopyrimidines, α-Bromoketones | None | Not Specified | 20 min | 84% | nih.gov |
Green Chemistry Approaches: Solvent-Free and Catalyst-Free Methodologies
In line with the principles of green chemistry, the development of solvent-free and catalyst-free synthetic methods is highly desirable to minimize environmental impact.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several studies have demonstrated the successful synthesis of pyridine derivatives under solvent-free conditions. For example, a convenient and environmentally friendly solvent-free procedure has been developed for the synthesis of polysubstituted pyridine derivatives with excellent yields under mild conditions. tandfonline.com Another approach involves the use of a reusable solid acid catalyst, such as Wells-Dawson heteropolyacid, for the solvent-free synthesis of functionalized pyridines at 80 °C. conicet.gov.ar This method has been shown to produce pyridines in high yields (60-99%). conicet.gov.ar
Furthermore, a novel solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas has been achieved using commercially available pyridine N-oxides and dialkylcyanamides. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound by selecting appropriate precursors that can react under solvent-free conditions, possibly with the aid of a solid-supported catalyst. The pseudo four-component domino reactions of N-substituted-4-piperidones, substituted aromatic aldehydes, and thiourea (B124793) in the presence of solid sodium ethoxide under solvent-free conditions by simple grinding for a few minutes at ambient temperature have afforded pyridopyrimidine-2-thiones in almost quantitative yields. nih.gov
Catalyst-Free Synthesis:
Developing synthetic routes that avoid the use of, often expensive and toxic, metal catalysts is another key aspect of green chemistry. A rapid metal-free synthetic approach has been applied to synthesize pyridyl-functionalized conjugated microporous polymers via an aminative cyclization between aryl aldehydes and ketones. rsc.org For the synthesis of the target molecule, a catalyst-free approach could involve a high-temperature condensation reaction of appropriate precursors. For instance, the reaction of pyridine, acetophenone, and nitroolefin under catalyst-free conditions can still produce the desired indolizine (B1195054) product, although the use of a copper catalyst significantly improves the yield. mdpi.com This suggests that for certain reactions, the catalyst may enhance efficiency but is not strictly necessary.
The following table provides examples of green chemistry approaches for the synthesis of pyridine derivatives.
| Reactants | Conditions | Yield | Reference |
| Aromatic Aldehydes, 2,3-Dihydroinden-1-one, NH4OAc | Solvent-free, mild conditions | Excellent | tandfonline.com |
| 3-Formylchromones, β-Ketoester, Ammonium Acetate | Wells-Dawson heteropolyacid, Solvent-free, 80 °C | 60-99% | conicet.gov.ar |
| Pyridine N-oxides, Dialkylcyanamides | Solvent-free, Halide-free | 63-92% | rsc.org |
| Aryl Aldehydes, Ketones | Metal-free, Aminative cyclization | Not specified | rsc.org |
Optimization of Reaction Conditions and Process Development
Strategies for Yield and Selectivity Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. For the synthesis of this compound, key transformations would include the formation of the pyridine ring and the introduction and modification of the side chains.
Yield Enhancement:
Several strategies can be employed to enhance the yield. In multi-component reactions for pyridine synthesis, the choice of catalyst and solvent system is critical. For instance, the use of a bifunctional noble metal-solid acid catalyst (Pd/C/K-10 montmorillonite) under microwave irradiation has been shown to effectively promote the cyclization and subsequent dehydrogenation to form pyridines. organic-chemistry.org The addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) is a high-yielding method for producing 2-substituted pyridines. organic-chemistry.org For the hydroxylation of a pyridine side chain, photochemical methods have been developed. The photochemical valence isomerization of pyridine N-oxides can lead to C3-hydroxylated pyridines in moderate to good yields (up to 64%). nih.govacs.org The reaction conditions, including the choice of solvent (e.g., fluorinated alcohols) and acid additive (e.g., acetic acid), are crucial for achieving high yields. nih.govthieme-connect.de
Selectivity Enhancement:
Regioselectivity is a significant challenge in the functionalization of pyridines. For the synthesis of a 2,3-disubstituted pyridine like the target compound, controlling the position of substituent introduction is paramount. The direct C-H functionalization of pyridine often leads to a mixture of isomers. However, methods have been developed to achieve high regioselectivity. For example, the use of a palladium catalyst allows for the preparation of 3-methyl pyridine from 2-methyl-1,5-diaminopentane with high selectivity. google.com
In the context of side-chain hydroxylation, directing groups can be employed to achieve regioselectivity. Alternatively, as demonstrated in the photochemical hydroxylation of pyridine N-oxides, the inherent reactivity of the photo-excited intermediate can lead to selective C3 hydroxylation. nih.govacs.org The choice of irradiation wavelength is also a key parameter for selectivity, with 254 nm being effective for many pyridine N-oxides. nih.govacs.org
The following table illustrates the impact of reaction conditions on yield and selectivity in relevant pyridine syntheses.
| Reaction | Catalyst/Reagent | Conditions | Outcome | Reference |
| Pyridine N-oxide hydroxylation | Photochemical (254 nm) | (F3C)3COH, AcOH | 64% yield of 3-hydroxypyridine | nih.govthieme-connect.de |
| 2-Substitution of Pyridine | Grignard reagent, Acetic anhydride | THF, 120 °C | Good yields | organic-chemistry.org |
| Pyridine synthesis | Pd/C/K-10 montmorillonite | Microwave irradiation | Efficient cyclization and aromatization | organic-chemistry.org |
| 3-Methyl pyridine synthesis | Palladium on support | 200-400 °C | High selectivity | google.com |
Industrial-Scale Adaptations and Efficiency Considerations
The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, scalability, and process efficiency. nih.govacs.org
Scalability and Process Intensification:
For the industrial production of pyridine and its derivatives, gas-phase reactions over solid catalysts are common. nih.govgoogle.com For instance, the reaction of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia over a catalyst is a widely used method for pyridine production. nih.gov A process for preparing pyridine or alkyl-substituted pyridines in high yield involves the gas-phase reaction of a C2-5-aldehyde or a C3-5-ketone with ammonia over a fluidized bed of a crystalline aluminosilicate (B74896) zeolite catalyst. google.com
Flow chemistry is an increasingly important technology for the industrial synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. mdpi.com A continuous flow process for the α-methylation of pyridines using a packed-bed reactor with Raney® nickel as the catalyst has been developed, demonstrating a greener and more efficient alternative to batch processes. mdpi.com This approach could be adapted for the alkylation steps in the synthesis of this compound.
A Japanese patent describes a method for producing pyridine ethanol (B145695) derivatives by reacting methylpyridines with aldehydes in the presence of a base in an aqueous medium, which could be relevant for the industrial synthesis of the target compound. google.com
Efficiency Considerations:
Process efficiency on an industrial scale is heavily influenced by catalyst performance and reusability, as well as the ease of product separation and purification. The use of heterogeneous catalysts, such as the zeolite catalysts mentioned above, simplifies catalyst recovery and reuse, contributing to a more economical and sustainable process. google.com The development of one-pot, multi-component reactions, as discussed in the context of microwave-assisted synthesis, can also significantly improve process efficiency by reducing the number of synthetic steps and purification stages. rsc.org
The following table highlights key considerations for the industrial synthesis of pyridine derivatives.
| Aspect | Method/Technology | Advantages | Reference |
| Production Method | Gas-phase reaction of aldehydes/ketones with ammonia | Widely used, allows for various derivatives | nih.gov |
| Catalyst | Crystalline aluminosilicate zeolite | High yield, suitable for fluidized bed reactors | google.com |
| Process Intensification | Flow chemistry with packed-bed reactors | Improved safety, efficiency, and scalability | mdpi.com |
| High-Yield Synthesis | Reaction of methylpyridines with aldehydes in aqueous base | Potentially suitable for industrial production of pyridine alcohols | google.com |
Chemical Transformations and Derivative Synthesis of 3 3 Methylpyridin 2 Yl Propan 1 Ol
Functional Group Interconversions of the Propanol (B110389) Moiety
The propanol moiety of 3-(3-methylpyridin-2-yl)propan-1-ol offers a primary alcohol functional group that is amenable to a variety of standard organic transformations, including oxidation and halogenation.
Oxidation Reactions (e.g., to Carbonyl and Carboxylic Acid Derivatives)
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-(3-methylpyridin-2-yl)propanal, or the carboxylic acid, 3-(3-methylpyridin-2-yl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this purpose.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or ruthenium tetroxide (RuO₄), will typically lead to the formation of the corresponding carboxylic acid. The oxidation of methylpyridines to their respective carboxylic acids is a well-established transformation. nih.govgoogle.com For instance, 3-methylpyridine (B133936) can be oxidized to nicotinic acid (3-pyridinecarboxylic acid). google.com While specific conditions for the propanol side chain of the title compound are not extensively documented, the principles of alcohol oxidation are directly applicable.
Table 1: Representative Oxidation Reactions of Alcohols
| Starting Material | Reagent(s) | Product | Reference |
| Primary Alcohol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Aldehyde | General textbook knowledge |
| Primary Alcohol | Dess-Martin periodinane (DMP), CH₂Cl₂ | Aldehyde | General textbook knowledge |
| Primary Alcohol | KMnO₄, H₂O, heat | Carboxylic acid | General textbook knowledge |
| 3-Methylpyridine | Halogen, H₂O, actinic radiation | 3-Pyridinecarboxylic acid | google.com |
| Aryl methyl groups | Vanadium pentoxide, H₂SO₄ | Aryl carboxylic acid | google.com |
Halogenation Reactions and Subsequent Substitution Chemistry
The hydroxyl group of the propanol side chain can be readily converted to a halogen, typically chlorine or bromine, creating a versatile intermediate for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to alkyl chlorides. masterorganicchemistry.com The reaction often includes a base, such as pyridine (B92270), to neutralize the HCl byproduct. masterorganicchemistry.com
The resulting 2-(3-halopropyl)-3-methylpyridine is an excellent substrate for a variety of nucleophilic substitution reactions. The halide can be displaced by a wide range of nucleophiles, including amines, thiols, cyanides, and alkoxides, to generate a diverse library of derivatives. This reactivity is a cornerstone of synthetic organic chemistry, allowing for the introduction of various functional groups. gacariyalur.ac.in
Table 2: Halogenation and Subsequent Nucleophilic Substitution
| Reaction Type | Reagent(s) | Product Type | General Principle Reference |
| Halogenation | Thionyl chloride (SOCl₂) | Alkyl chloride | masterorganicchemistry.com |
| Nucleophilic Substitution | Amine (R-NH₂) | Amine derivative | gacariyalur.ac.in |
| Nucleophilic Substitution | Thiol (R-SH) | Thioether derivative | gacariyalur.ac.in |
| Nucleophilic Substitution | Sodium cyanide (NaCN) | Nitrile derivative | gacariyalur.ac.in |
Pyridine Ring Functionalization
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The existing substituents, a methyl group at C3 and a 3-hydroxypropyl group at C2, play a significant role in directing the regioselectivity of these transformations.
Electrophilic Substitution Reactions on the Pyridine Nucleus
Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org When these reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.org
In the case of this compound, the C3-methyl and C2-propyl groups are both electron-donating alkyl groups, which should activate the pyridine ring towards electrophilic attack compared to unsubstituted pyridine. The directing effects of these groups need to be considered. The C3-methyl group would direct electrophiles to the 2-, 4-, and 6-positions. The C2-propyl group would direct to the 3- and 5-positions. The combination of these effects, along with steric hindrance from the C2-substituent, suggests that electrophilic substitution would most likely occur at the C5-position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, though they often require harsh conditions for pyridines. wikipedia.org
Nucleophilic Substitution Reactions on the Pyridine Nucleus
Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. wikipedia.org The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group, such as a halide, were introduced onto the ring, nucleophilic substitution could proceed. The most likely positions for nucleophilic attack are the 4- and 6-positions, as these are activated by the ring nitrogen. The presence of the C3-methyl group may sterically hinder attack at the 4-position to some extent, potentially favoring the 6-position.
Regioselective Modification Strategies
Modern synthetic methods offer various strategies for the regioselective functionalization of pyridine rings, which could be applied to this compound. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of a nearby position, followed by quenching with an electrophile. However, the directing ability of the substituents on the target molecule would need to be evaluated.
Another approach involves the formation of pyridyne intermediates. For example, a 3,4-pyridyne can be generated from a 3-halopyridine, which then undergoes regioselective addition of a nucleophile. nih.gov Such strategies allow for the introduction of substituents at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions. The regioselectivity of these reactions on a 2,3-disubstituted pyridine would be influenced by the electronic and steric nature of both the methyl and the propanol side chain.
Design and Synthesis of Novel Analogues and Related Heterocyclic Systems
The inherent reactivity of the pyridine ring and the terminal hydroxyl group of this compound allows for extensive chemical modifications. These transformations are foundational in developing new molecular entities with tailored properties.
Alkyl Chain Variations and Homologation
Modifications to the propyl chain of this compound, such as extension (homologation), shortening, or branching, can significantly influence the molecule's physical and chemical properties. These alterations can be achieved through various synthetic strategies. For instance, homologation can be accomplished by converting the terminal alcohol to a leaving group, followed by nucleophilic substitution with a cyanide anion and subsequent reduction. Alternatively, Grignard reagents can be employed to introduce alkyl groups, leading to branched structures.
The introduction of different alkyl chains can impact the molecule's lipophilicity, steric hindrance, and conformational flexibility. These factors are critical in modulating the interaction of the resulting derivatives with biological targets or in influencing their self-assembly properties in materials science applications. For example, a study on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors found that introducing an alkyl spacer at the 6-position of the pyridine ring, leading to benzyl (B1604629) and phenethyl analogs, was a key step in their synthesis. mdpi.com
Positional Isomerism of Pyridine Methylation
The position of the methyl group on the pyridine ring plays a crucial role in determining the electronic and steric environment of the molecule, thereby affecting its reactivity and biological activity. The synthesis of positional isomers, such as 3-(5-methylpyridin-2-yl)propan-1-ol and 3-(6-methylpyridin-2-yl)propan-1-ol, allows for a systematic investigation of these effects. oakwoodchemical.com
The synthesis of these isomers often starts from the corresponding methyl-substituted 2-bromopyridines. For example, the synthesis of 5-methyl-2,2'-bipyridine (B31928) has been achieved through a Negishi cross-coupling strategy, starting from 2-hydroxy-5-methylpyridine. orgsyn.org A similar approach could be adapted for the synthesis of the desired propanol derivatives. The synthesis of [2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol, for instance, involves the functionalization of a pyridine ring, which can be achieved through methods like the alkylation of a hydroxypyridine derivative.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 3-(6-Methyl-pyridin-2-yl)-propan-1-ol | 61744-43-2 | C9H13NO | 151.21 |
This table presents information on a positional isomer of this compound.
Incorporation into Fused Heterocyclic Architectures
The functional groups of this compound serve as handles for its incorporation into more complex, fused heterocyclic systems. These architectures, such as thiadiazoles, oxadiazoles, thioureas, and benzimidazoles, are prevalent in pharmacologically active compounds.
Thiadiazoles and Oxadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of thiosemicarbazide (B42300) or semicarbazide (B1199961) precursors, respectively. nih.govnih.govorganic-chemistry.orgbu.edu.eg For instance, the reaction of an acid hydrazide with a cyclodehydrating agent like phosphorus oxychloride can yield 1,3,4-oxadiazoles. nih.govorganic-chemistry.org A new series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety has been synthesized and evaluated for their biological activities. semanticscholar.org Similarly, various methods for the synthesis of 1,3,4-oxadiazoles have been reported, often starting from acid hydrazides. nih.govorganic-chemistry.org
Thioureas: Thiourea (B124793) derivatives can be synthesized through the reaction of an amine with an isothiocyanate. researchgate.netorganic-chemistry.org For example, N-(6-methylpyridin-2-ylcarbamothioyl)benzamide has been synthesized with a good yield. researchgate.netresearchgate.net The synthesis of various thiourea derivatives can be achieved through methods like the reaction of primary amines with carbamoyl-protected isothiocyanates. organic-chemistry.org
Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. google.comnih.govasianpubs.org Microwave-assisted synthesis has been employed for a one-pot synthesis of 2-pyridine-benzimidazole. asianpubs.org Various catalytic systems have been developed for the efficient synthesis of 2-substituted benzimidazoles. mdpi.com The synthesis of 2-(pyridin-2-yl)-1H-benzoimidazole derivatives has been reported with good yields. researchgate.net
| Heterocycle | General Synthetic Strategy | Key Reagents |
| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives. nih.govsemanticscholar.org | Thiosemicarbazide, acid chlorides, dehydrating agents. |
| 1,3,4-Oxadiazole | Cyclization of semicarbazide or acid hydrazide derivatives. nih.govorganic-chemistry.org | Semicarbazide, acid hydrazides, phosphorus oxychloride. nih.gov |
| Thiourea | Reaction of an amine with an isothiocyanate. researchgate.netorganic-chemistry.org | Amines, isothiocyanates. |
| Benzimidazole | Condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. google.comnih.govasianpubs.org | o-Phenylenediamine, aldehydes, carboxylic acids, catalysts. mdpi.com |
This table summarizes the general synthetic approaches for incorporating the 3-(pyridin-2-yl)propan-1-ol scaffold into various heterocyclic systems.
Chiral Derivative Synthesis and Resolution Techniques
The propan-1-ol side chain of this compound contains a chiral center at the carbon bearing the hydroxyl group, allowing for the synthesis of enantiomerically pure derivatives. The synthesis of such chiral molecules is of significant interest, particularly in drug development, where different enantiomers can exhibit distinct pharmacological profiles.
Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolution. For example, the synthesis of optically-pure 3-methyl-1,2,3,4-tetrahydroisoquinolines was accomplished via a super acid-induced cyclization of a chiral precursor. nih.gov Another approach involves the enantioselective preparation of substituted 2,3-dihydro google.comnih.govdioxino[2,3-b]pyridine derivatives, with the enantiomeric purity determined by capillary electrophoresis. nih.gov
Resolution of a racemic mixture is another common strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the liberation of the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful technique for separating enantiomers.
The synthesis of chiral derivatives of related structures, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a known impurity of duloxetine, highlights the importance of controlling stereochemistry in pharmaceutical chemistry. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 3-(3-Methylpyridin-2-yl)propan-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Proton and Carbon-13 NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propyl side chain. The aromatic protons would typically resonate in the downfield region (around 7.0-8.5 ppm), with their specific shifts influenced by the position of the methyl group. The protons of the propyl chain would appear in the upfield region, with the methylene (B1212753) group adjacent to the hydroxyl group (CH₂OH) showing a characteristic shift, and the other methylene groups appearing at progressively lower chemical shifts. The methyl group on the pyridine ring would produce a singlet in the upfield region.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring would have chemical shifts in the aromatic region (typically 120-160 ppm). The carbons of the propyl side chain would resonate at higher field strengths, with the carbon bearing the hydroxyl group (C-OH) appearing around 60-70 ppm.
¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyridine) | ~7.5 | d | ~7.5 |
| H-5 (Pyridine) | ~7.1 | t | ~7.5 |
| H-6 (Pyridine) | ~8.3 | d | ~4.5 |
| CH₂ (alpha to ring) | ~2.8 | t | ~7.5 |
| CH₂ (beta to ring) | ~1.9 | m | |
| CH₂ (gamma to ring, attached to OH) | ~3.7 | t | ~6.5 |
| CH₃ (Pyridine) | ~2.4 | s | |
| OH | Variable | br s |
¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~160 |
| C-3 (Pyridine) | ~137 |
| C-4 (Pyridine) | ~130 |
| C-5 (Pyridine) | ~122 |
| C-6 (Pyridine) | ~147 |
| CH₂ (alpha to ring) | ~35 |
| CH₂ (beta to ring) | ~30 |
| CH₂ (gamma to ring, attached to OH) | ~62 |
| CH₃ (Pyridine) | ~18 |
Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6) and between the protons of the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the proton and carbon signals to their respective atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between carbon and proton atoms (typically over two or three bonds). This is crucial for establishing the connectivity between the pyridine ring and the propyl side chain, for instance, by showing a correlation between the protons of the alpha-methylene group and the C-2 and C-3 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This information is vital for determining the three-dimensional conformation of the molecule, such as the preferred orientation of the propyl side chain relative to the pyridine ring.
While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR can elucidate the structure and dynamics in the solid phase. This can reveal information about crystal packing and intermolecular interactions.
Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. These experiments can provide insights into dynamic processes such as conformational changes or restricted bond rotations. For this compound, VT-NMR could be used to study the rotation of the propyl side chain relative to the pyridine ring.
Vibrational Spectroscopy for Molecular Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups.
For this compound, the FT-IR spectrum would be expected to display:
A broad O-H stretching band around 3300-3500 cm⁻¹, characteristic of the hydroxyl group.
C-H stretching vibrations for the aromatic pyridine ring and the aliphatic propyl chain in the region of 2850-3100 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
A C-O stretching vibration for the primary alcohol at approximately 1050 cm⁻¹.
Key FT-IR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3350 (broad) |
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | ~2950, ~2870 |
| C=C/C=N Stretch (Pyridine Ring) | ~1590, ~1470, ~1430 |
| C-O Stretch (Primary Alcohol) | ~1050 |
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR.
In the Raman spectrum of this compound, one would expect to observe:
Strong bands corresponding to the ring breathing modes of the substituted pyridine ring.
C-H stretching vibrations.
Vibrations associated with the C-C backbone of the propyl chain.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its unambiguous identification and characterization.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic compounds. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are particularly relevant for the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govchemrxiv.org For this compound (molecular formula C9H13NO), the exact mass of the protonated molecule ([M+H]+) can be calculated. This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]+ | C9H14NO+ | 152.1070 |
Note: This table represents theoretical data. Experimental values may vary slightly.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. scripps.eduresearchgate.net In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]+. The gentle nature of the ionization process minimizes fragmentation, resulting in a simple mass spectrum dominated by the molecular ion peak. nih.gov This makes ESI-MS an excellent method for confirming the molecular weight of the compound.
Table 2: Expected Electrospray Ionization Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]+ | 152.1 |
Note: This table represents expected data based on the compound's molecular weight. The observed m/z may vary depending on the instrument and experimental conditions.
Electronic Spectroscopy for Chromophore and Electronic Transition Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Expected UV-Vis Absorption Data for a Pyridine Chromophore
| Transition | Typical Wavelength Range (nm) |
| π → π | ~200-270 |
| n → π | ~270-300 |
Note: This table provides a general estimation for pyridine-based compounds. The actual λmax for this compound would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of chemical compounds and for separating enantiomers of chiral molecules. For achiral compounds like this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine chemical purity by separating the main compound from any impurities.
For chiral analogues of this compound, the determination of enantiomeric excess (e.e.) is critical. Chiral HPLC is a powerful technique for this purpose, employing a chiral stationary phase to separate the two enantiomers, allowing for their quantification. nih.gov The results from chiral HPLC are often used to validate other methods of enantiomeric purity determination, such as those based on NMR spectroscopy with chiral solvating agents. nih.gov
Table 4: Chromatographic Methods for Analysis of this compound and its Analogues
| Analytical Goal | Chromatographic Technique |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Enantiomeric Excess Determination | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a chiral molecule like this compound, which possesses a stereocenter, chiral HPLC is indispensable for the separation and analysis of its enantiomers. However, a thorough review of available scientific literature did not yield any specific HPLC or chiral HPLC methods developed or validated for this compound.
General approaches to the chiral separation of analogous pharmaceutical compounds often involve the use of chiral stationary phases (CSPs). These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Common CSPs are based on polysaccharides, proteins, or synthetic polymers. The development of a specific HPLC method would typically involve the optimization of various parameters, as outlined in the hypothetical table below, which illustrates the type of data that would be sought for such an analysis.
Hypothetical HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Mixture of an organic modifier (e.g., acetonitrile, methanol) and a buffer |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5 - 20 µL |
Without experimental data, the retention times, resolution factor, and other critical performance metrics for the separation of the enantiomers of this compound cannot be reported.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
Unfortunately, no published single-crystal or powder X-ray diffraction data for this compound could be located in the primary scientific literature or crystallographic databases. While structural information for related pyridine-containing compounds exists, such as for 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, this information cannot be extrapolated to accurately describe the crystal structure of the target compound due to differences in their chemical makeup.
The kind of data that would be expected from a single-crystal X-ray diffraction study is summarized in the following hypothetical table.
Hypothetical Crystallographic Data:
| Parameter | Example Data |
| Chemical Formula | C9H13NO |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å, β = [value] ° |
| Volume | [value] ų |
| Z (molecules per unit cell) | [value] |
| Density (calculated) | [value] g/cm³ |
| R-factor | [value] |
Computational Chemistry and Theoretical Investigations of 3 3 Methylpyridin 2 Yl Propan 1 Ol Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of molecules at the atomic level. For 3-(3-Methylpyridin-2-yl)propan-1-ol, these theoretical approaches provide a wealth of information regarding its geometry, electronic properties, and spectroscopic signatures.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Beyond just geometry, DFT provides a detailed picture of the electronic structure. It allows for the calculation of various electronic properties that govern the molecule's reactivity and interactions. The distribution of electron density, for instance, can highlight electron-rich and electron-deficient regions, offering clues about where the molecule is likely to engage in chemical reactions.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
Computational studies on related pyridine (B92270) derivatives have shown that the energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter. nih.govdntb.gov.ua A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the analysis of its HOMO-LUMO gap would provide insight into its potential for charge transfer interactions within the molecule. nih.gov The spatial distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms or functional groups that are most involved in electron donation and acceptance.
| Parameter | Significance | Typical Calculated Values for Similar Molecules (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 4.0 to 5.0 |
Prediction of Spectroscopic Parameters
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Agreement between calculated and experimental NMR spectra helps to confirm the molecular structure. dntb.gov.ua
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT can be used to calculate these vibrational frequencies. nih.govscirp.org By comparing the calculated frequencies with experimental spectra, researchers can assign specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequency of the O-H group in the propanol (B110389) side chain would be a key feature in the vibrational spectrum of this compound. nih.govmdpi.com
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic excitations occurring within the molecule.
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| NMR | Chemical Shifts (ppm) | Confirms the connectivity and chemical environment of atoms. |
| IR/Raman | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and vibrational modes of the molecule. |
| UV-Vis | Absorption Wavelengths (nm) | Characterizes electronic transitions and conjugation within the molecule. |
Intermolecular and Intramolecular Interactions
The behavior of this compound in the solid state and in solution is heavily influenced by a network of non-covalent interactions. Computational methods offer a way to visualize and quantify these subtle yet crucial forces.
Analysis of Hydrogen Bonding Networks
The presence of both a hydroxyl group (-OH) and a pyridine nitrogen atom makes this compound a prime candidate for forming hydrogen bonds. These interactions play a significant role in determining the molecule's crystal packing and its properties in protic solvents.
O-H···N Interactions: A strong intermolecular hydrogen bond can be expected to form between the hydroxyl hydrogen of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. Computational studies can predict the geometry and energy of this interaction, which is a key factor in the formation of supramolecular assemblies. nih.govresearchgate.net
N-H···π Interactions: While less common, the possibility of N-H···π interactions, where a hydrogen atom attached to a nitrogen interacts with the π-electron system of the pyridine ring, can also be explored computationally, especially in related or protonated species. nih.gov
The strength and geometry of these hydrogen bonds can be analyzed through computational methods, providing insights that are often difficult to obtain through experimental means alone. nih.govacs.org
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional map of the space that a molecule occupies in a crystal, colored to show the nature and strength of the intermolecular contacts.
For this compound, this analysis would reveal the relative importance of different types of contacts, such as hydrogen bonds, and weaker van der Waals interactions. The surface is often color-coded, with red spots indicating close contacts (strong interactions) and blue regions representing weaker or more distant contacts. mdpi.com
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are powerful computational tools used to identify and visualize non-covalent interactions within and between molecules. protheragen.ai These interactions, which include hydrogen bonds, van der Waals forces, and steric clashes, are fundamental to molecular structure, stability, and recognition processes. nih.gov The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. protheragen.aichemtools.org
A key feature of this analysis is the NCI plot, which visualizes RDG isosurfaces in three-dimensional space. These surfaces are color-coded based on the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density itself (sign(λ₂)ρ). This coloring scheme allows for the qualitative characterization of the interactions:
Blue regions indicate strong, attractive interactions, such as hydrogen bonds.
Green regions represent weak, delocalized van der Waals interactions.
Red regions signify repulsive interactions, such as steric clashes. researchgate.net
For this compound, a significant non-covalent interaction expected is an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridine ring. youtube.comnih.gov This interaction would be visualized as a blue or bluish-green disk-like isosurface between the O-H and N atoms. Additionally, weaker van der Waals interactions (green surfaces) would be present along the propanol chain and between the chain and the pyridine ring. Steric repulsion (red surfaces) might be observed between the methyl group and the adjacent propanol chain, depending on the conformation.
A theoretical plot of RDG versus sign(λ₂)ρ would exhibit distinct spikes in the low-density, low-gradient region, which are characteristic of non-covalent interactions. nih.gov A spike at a negative value of sign(λ₂)ρ would confirm the presence of a stabilizing hydrogen bond, while spikes near zero would correspond to van der Waals forces.
Reactivity and Stability Studies
Fukui Function and Dual Descriptor Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org These functions quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.orgscm.com
The condensed Fukui functions, which are calculated for each atom in the molecule, are particularly useful:
f+ measures the reactivity towards a nucleophilic attack (where the molecule accepts an electron). A higher value indicates a more electrophilic site.
f- measures the reactivity towards an electrophilic attack (where the molecule donates an electron). A higher value points to a more nucleophilic site.
f⁰ indicates reactivity towards a radical attack.
The dual descriptor, Δf(r) = f+(r) - f-(r), provides a single function to identify both types of sites simultaneously. A positive value (Δf > 0) indicates an electrophilic site, while a negative value (Δf < 0) indicates a nucleophilic site.
For this compound, the pyridine nitrogen atom, with its lone pair of electrons, is expected to be the primary nucleophilic center (high f- value). wikipedia.orgresearchgate.net The hydroxyl oxygen would also exhibit nucleophilic character. Electrophilic sites (high f+ values) would likely be located on the acidic hydrogen of the hydroxyl group and potentially on the carbon atoms of the pyridine ring due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org
Table 1: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |
| N1 (Pyridine) | 0.05 | 0.35 | -0.30 | Strongly Nucleophilic |
| C2 (Pyridine) | 0.12 | 0.08 | 0.04 | Slightly Electrophilic |
| C3 (Pyridine) | 0.09 | 0.06 | 0.03 | Slightly Electrophilic |
| C4 (Pyridine) | 0.11 | 0.07 | 0.04 | Slightly Electrophilic |
| C5 (Pyridine) | 0.08 | 0.05 | 0.03 | Slightly Electrophilic |
| C6 (Pyridine) | 0.15 | 0.10 | 0.05 | Electrophilic |
| O (Hydroxyl) | 0.18 | 0.25 | -0.07 | Nucleophilic |
| H (Hydroxyl) | 0.25 | 0.02 | 0.23 | Strongly Electrophilic |
| Note: These values are illustrative and represent expected trends for this type of molecule. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org This method is invaluable for analyzing charge distribution and delocalization effects, such as hyperconjugation. uni-muenchen.denih.gov
In this compound, key donor-acceptor interactions would include:
Delocalization from the lone pairs of the pyridine nitrogen (n(N)) and the hydroxyl oxygen (n(O)) into adjacent antibonding orbitals (e.g., π* or σ*).
Interactions involving the C-H and C-C σ bonds of the propanol chain and the pyridine ring's antibonding orbitals.
The NBO analysis would also quantify the natural atomic charges, confirming the high negative charge on the nitrogen and oxygen atoms and positive charges on the hydroxyl hydrogen and carbons bonded to these heteroatoms.
Table 2: Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(N1) | π(C2-C3) | 5.8 | Lone pair delocalization |
| n(O) | σ(C(propanol)-H) | 2.5 | Hyperconjugation |
| n(O) | σ(C(propanol)-C(propanol)) | 1.9 | Hyperconjugation |
| σ(C-H) | π(C2-C6) | 1.2 | Hyperconjugation |
| Note: The data is hypothetical, illustrating the types of interactions and their potential relative strengths. |
Global Reactivity Descriptors
Chemical Potential (μ): Related to the escaping tendency of electrons. A higher (less negative) chemical potential indicates higher reactivity.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Higher values indicate a better electrophile.
For this compound, these descriptors would provide a quantitative assessment of its stability. The presence of the electronegative nitrogen and oxygen atoms is expected to result in a relatively large HOMO-LUMO gap, suggesting moderate chemical hardness and good stability.
Table 3: Hypothetical Global Reactivity Descriptors for this compound (in eV)
| Descriptor | Formula | Hypothetical Value | Implication |
| E(HOMO) | - | -6.20 | Energy of highest occupied molecular orbital |
| E(LUMO) | - | -0.85 | Energy of lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.35 | Indicates good kinetic stability |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -3.525 | Moderate electron escaping tendency |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.675 | Moderately hard molecule, stable |
| Electrophilicity Index (ω) | μ²/2η | 2.33 | Good electrophilic character |
| Note: These values are illustrative and based on typical ranges for similar organic molecules. |
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Energy Landscapes and Preferred Conformations
The flexibility of the propanol side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the low-energy structures (conformers) and map the potential energy surface associated with bond rotations. mdpi.com
Steric Hindrance: Repulsive interactions between bulky groups (e.g., the methyl group and the side chain).
Torsional Strain: Strain arising from eclipsing interactions during bond rotation.
Intramolecular Hydrogen Bonding: A stabilizing interaction that can lock the molecule into a specific conformation.
A potential energy surface scan, performed by systematically rotating a dihedral angle and calculating the energy at each step, would reveal the energy minima corresponding to stable conformers and the energy barriers between them. For this molecule, a key finding would be the energy difference between the conformer stabilized by an intramolecular hydrogen bond and other "open" conformers. Molecular dynamics simulations can further explore the conformational space by simulating the molecule's movement over time at a given temperature, providing insight into the dynamic equilibrium between different conformers in solution. nih.gov
Table 4: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| 1 | Intramolecular H-bond | ~60° (gauche) | 0.00 |
| 2 | Extended (anti) | ~180° (anti) | 2.5 |
| 3 | Gauche (no H-bond) | ~-60° (gauche) | 3.1 |
| Note: Energies are hypothetical and relative to the most stable conformer. |
Modeling of Solvent Effects on Molecular Conformation (e.g., Implicit vs. Explicit Solvation Models)
The conformational flexibility of this compound, arising from the rotatable bonds in its propanol side chain, is significantly influenced by its surrounding solvent environment. Computational modeling provides a powerful lens to understand these solvent effects, which are broadly categorized into implicit and explicit solvation models. wikipedia.orgnih.gov
Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org Methods like the Polarizable Continuum Model (PCM) are computationally efficient and are often used to explore the conformational landscape of molecules in different solvents. wikipedia.org For a molecule like this compound, a polar protic solvent such as water would be expected to stabilize conformations where the hydroxyl group can act as a hydrogen bond donor and the pyridine nitrogen as a hydrogen bond acceptor. In contrast, a non-polar solvent would favor more compact, intramolecularly interacting conformations. Theoretical studies on similar heterocyclic compounds have demonstrated that increasing solvent polarity can lead to the polarization and lengthening of specific bonds, significantly altering the molecule's electronic structure.
Explicit Solvation Models offer a more detailed and physically realistic representation by including individual solvent molecules in the simulation box. nih.gov This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding between the alcohol group of this compound and water molecules, or between the pyridine nitrogen and water. While computationally more demanding, explicit solvent simulations, often performed using molecular dynamics (MD), can provide a more accurate picture of the solvation shell structure and its impact on the solute's conformation. nih.govcas.cz For instance, MD simulations could reveal the average number of hydrogen bonds formed and their lifetimes, offering insights into the dynamic stability of different conformers in solution.
A hybrid approach, combining a few explicit solvent molecules to represent the first solvation shell with an implicit model for the bulk solvent, can offer a balance between accuracy and computational cost. wikipedia.org Such models have been shown to yield reliable spectroscopic and structural parameters for solvated molecules. nih.gov The choice between implicit and explicit models depends on the specific research question, with implicit models being suitable for initial conformational searches and explicit models for detailed analysis of specific solute-solvent interactions.
| Solvation Model Type | Description | Advantages | Limitations | Potential Application to this compound |
| Implicit (Continuum) | Solvent is treated as a continuous medium with a defined dielectric constant. | Computationally efficient, allows for rapid screening of different solvents. | Lacks specific solute-solvent interactions, may not accurately capture hydrogen bonding effects. | Rapidly predict the most stable conformers in a range of solvents from non-polar to polar. |
| Explicit | Individual solvent molecules are included in the simulation. | Provides a detailed picture of specific solute-solvent interactions (e.g., hydrogen bonds). | Computationally expensive, requires longer simulation times for proper sampling. | Detailed analysis of the hydrogen bonding network around the hydroxyl and pyridine moieties in aqueous solution. |
| Hybrid (Implicit/Explicit) | A small number of explicit solvent molecules are treated in the presence of a continuum model. | Balances computational cost and accuracy by focusing on the most important solvent interactions. | The choice of the number of explicit solvent molecules can be arbitrary. | Accurately model the first solvation shell's influence on the conformational preference of the propanol side chain. |
In Silico Ligand-Receptor Interaction Modeling
Molecular Docking Methodologies for Investigating Protein Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. jetir.org This method is instrumental in understanding the potential biological activity of molecules like this compound by modeling its interaction with a specific protein target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govtubitak.gov.tr
For this compound, a hypothetical docking study against a protein kinase, for example, would involve preparing the 3D structures of both the ligand and the receptor. The binding site on the protein would be defined, and a docking algorithm would then place the ligand in this site in various poses. The scoring function would evaluate each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Key interactions for this compound could include:
Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for affinity and specificity.
Hydrophobic interactions: The methyl group and the pyridine ring can engage in hydrophobic interactions with non-polar residues in the binding pocket.
Pi-stacking: The pyridine ring can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
The results of a docking study are typically visualized to analyze the specific interactions between the ligand and the amino acid residues of the protein. The binding energy, estimated by the scoring function, provides a qualitative measure of the binding affinity. nih.govtubitak.gov.tr Such studies have been successfully applied to a wide range of pyridine derivatives to predict their binding modes and guide the design of more potent inhibitors for various therapeutic targets. nih.govmdpi.com
| Interaction Type | Potential Functional Group on this compound | Potential Interacting Protein Residue | Significance in Binding |
| Hydrogen Bond Donor | Hydroxyl (-OH) | Aspartate, Glutamate, Serine | Anchors the ligand in the binding site. |
| Hydrogen Bond Acceptor | Hydroxyl (-OH), Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine | Provides specificity and contributes to binding affinity. |
| Hydrophobic | Methyl (-CH3), Pyridine Ring | Leucine, Isoleucine, Valine, Alanine | Enhances binding through the hydrophobic effect. |
| Pi-Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | Orients the ligand and contributes to binding stability. |
Quantitative Structure-Activity Relationship (QSAR) Derivations for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov For a scaffold like this compound, QSAR studies can be invaluable for optimizing its structure to enhance a desired biological activity, for instance, its inhibitory potency against a specific enzyme.
The process begins with a dataset of analogous compounds where the core scaffold is systematically modified, and their biological activities are experimentally determined. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Related to the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Related to the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Related to the molecule's hydrophobicity (e.g., LogP).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates these descriptors with the observed biological activity. chemrevlett.comchemrevlett.com A statistically robust QSAR model, validated through various internal and external validation techniques, can then be used to predict the activity of new, unsynthesized derivatives. nih.gov
For the this compound scaffold, a QSAR study could explore how modifications—such as changing the position of the methyl group on the pyridine ring, altering the length of the alkyl chain, or introducing different substituents on the ring—affect its biological activity. The resulting model would highlight which structural features are most important for activity, thereby guiding the rational design of more potent analogs. QSAR studies on other pyridine-containing scaffolds have successfully identified key structural requirements for their biological activities. wjpsonline.comnih.gov
| Descriptor Class | Example Descriptors | Potential Influence on Activity of this compound Analogs |
| Topological | Wiener Index, Kier & Hall Indices | Changes in branching or size of the alkyl chain could affect binding. |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric hindrance or improved fit within a binding pocket. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Alterations in electrostatic interactions and reactivity. |
| Hydrophobic | LogP | Changes in solubility and ability to cross cell membranes or interact with hydrophobic pockets. |
Mechanistic Investigations of Reactions Involving 3 3 Methylpyridin 2 Yl Propan 1 Ol and Its Scaffolds
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reaction pathways involving 3-(3-Methylpyridin-2-yl)propan-1-ol are largely inferred from the behavior of related pyridine (B92270) derivatives. Key reactions for this scaffold would include functionalization of the pyridine ring, reactions at the methyl group, and transformations of the propanol (B110389) side chain.
Functionalization of the Pyridine Ring: The functionalization of the pyridine ring often proceeds via activation of the ring. For instance, in reactions like the Reissert-Henze reaction, pyridine N-oxides are key intermediates. nii.ac.jp The reaction of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, forms an N-acyloxypyridinium salt. This salt is a highly reactive intermediate that can then undergo nucleophilic attack. It is proposed that the reaction with a nucleophile, such as an acetylide, proceeds through a 1,2-dihydropyridine intermediate, followed by the elimination of benzoic acid to yield the 2-substituted pyridine. nii.ac.jp
Another important pathway for pyridine functionalization is through metal-free phosphonation. acs.org In this case, the pyridine ring is activated by a Lewis acid like BF₃·OEt₂, forming a Lewis acid-base adduct. This activation facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion to form a sigma complex as a key intermediate. Subsequent oxidation then leads to the final phosphonated pyridine. acs.org
Reactions at the 3-Methyl Group: The methyl group at the 3-position can undergo reactions typical for alkylpyridines. For example, it can react with aldehydes in the presence of a base to form longer alcohol side chains. A patented method describes the reaction of 2-methylpyridine (B31789) with acetaldehyde (B116499) in the presence of triethylamine (B128534) at 140°C to produce 1-(pyridin-2-yl)propan-2-ol (B1201976). google.com The likely pathway involves the deprotonation of the methyl group by the base to form a carbanion, which then acts as a nucleophile attacking the aldehyde carbonyl group.
Reactions of the Propanol Side Chain: The 1-propanol (B7761284) side chain can undergo oxidation to the corresponding aldehyde or carboxylic acid. The mechanism of such oxidations can be modeled after the catalytic oxidation of styrenes using a palladium(II) catalyst. In such systems, it is suggested that hydrogen peroxide binds to the palladium(II) center, followed by the coordination of the substrate to generate a palladium-alkylperoxide intermediate. nih.gov This intermediate can then decompose to yield the oxidized product.
Role of Catalysts and Reagents in Reaction Kinetics and Thermodynamics
Catalysts and reagents play a crucial role in directing the outcome and influencing the energetics of reactions involving pyridyl scaffolds.
Catalysis in Asymmetric Synthesis: In the asymmetric synthesis of chiral pyridyl alcohols from the corresponding ketones, chiral catalysts are essential for achieving high enantioselectivity. Spiroborate esters derived from amino alcohols like diphenylprolinol have been shown to be effective catalysts for the borane-mediated reduction of acetylpyridines. nih.gov The catalyst forms a complex with borane (B79455), which then delivers the hydride to the ketone in a stereoselective manner. The reaction kinetics are influenced by the catalyst loading, with as little as 1 mol% being effective. nih.gov
Similarly, chiral Ru(II) complexes are efficient catalysts for the asymmetric transfer hydrogenation of pyridyl ketones. researchgate.net These catalysts facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol, to the ketone, yielding the chiral alcohol with high enantiomeric excess.
Role of Reagents in Ring Functionalization: In the phosphonation of pyridines, the choice of reagents is critical for regioselectivity. The use of a Lewis acid like BF₃·OEt₂ is necessary to activate the pyridine ring towards nucleophilic attack. acs.org The subsequent oxidation of the intermediate sigma complex can be achieved with an organic oxidant like chloranil. acs.org The nature of the phosphine oxide and the base used can also influence the reaction rate and yield.
In the Reissert-Henze reaction, the acylating agent used to form the N-acyloxypyridinium salt and the nature of the nucleophile determine the course of the reaction. nii.ac.jp The solvent also plays a significant role, with non-polar solvents being preferred to minimize side reactions. nii.ac.jp
Below is a table summarizing the role of various catalysts and reagents in reactions involving pyridyl compounds, which can be extrapolated to this compound.
| Reaction Type | Catalyst/Reagent | Role | Compound Class |
| Asymmetric Reduction | Spiroborate Esters | Chiral Lewis acid catalyst for enantioselective borane reduction | Acetylpyridines |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) Complexes | Catalyst for enantioselective hydrogen transfer | Pyridyl Ketones |
| Phosphonation | BF₃·OEt₂ | Lewis acid for pyridine ring activation | Pyridines |
| Phosphonation | Chloranil | Oxidant for aromatization of intermediate | Dihydropyridines |
| Reissert-Henze Reaction | Benzoyl Chloride | Acylating agent to form reactive N-acyloxypyridinium salt | Pyridine N-oxides |
Stereochemical Outcomes and Control in Asymmetric Transformations
Achieving stereocontrol in reactions involving the propanol side chain of this compound is a significant synthetic challenge. The synthesis of enantiomerically pure pyridyl alcohols is of great interest due to their potential applications in pharmaceuticals.
One of the most common approaches to obtaining chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketones. The use of spiroborate ester catalysts in the borane-mediated reduction of acetylpyridines has been shown to yield highly enantiomerically enriched 1-(pyridin-2-yl)ethanols. nih.gov For example, the reduction of 3-acetylpyridine (B27631) using a catalyst derived from norephedrine (B3415761) can achieve up to 91% enantiomeric excess (ee). nih.gov The stereochemical outcome is dependent on the structure of the chiral ligand in the catalyst.
Another powerful method is asymmetric transfer hydrogenation. A chiral Ru(II) complex has been successfully used to catalyze the asymmetric transfer hydrogenation of various pyridyl ketones, affording the corresponding optically active alcohols in high yields and with excellent enantioselectivities. researchgate.net
The lithiation-borylation methodology offers another route to enantiomerically enriched tertiary pyridyl alcohols. bris.ac.uk This method involves the reaction of a configurationally stable lithiated carbamate (B1207046) with a heterocyclic pinacol (B44631) boronic ester, followed by oxidation. This process allows for the synthesis of highly enantioenriched tertiary alcohols. bris.ac.uk
Furthermore, chemoenzymatic approaches have been developed for the synthesis of chiral pyridine-based secondary alcohols. nih.gov For instance, the alcohol dehydrogenase from Lactobacillus kefir has been used for the enantioselective reduction of α-halogenated acyl pyridine derivatives, achieving enantiomeric excesses of 95–>99%. nih.gov
The table below presents data on the stereochemical outcomes for the asymmetric synthesis of various pyridyl alcohols.
| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |
| 3-Acetylpyridine | Spiroborate ester/BH₃-SMe₂ | 1-(Pyridin-3-yl)ethanol | 91% |
| 2-Acetylpyridine | Spiroborate ester/BH₃-SMe₂ | 1-(Pyridin-2-yl)ethanol | up to 97.2% |
| α-Halogenated Acyl Pyridines | Alcohol Dehydrogenase | α-Halogenated Pyridyl Alcohols | 95–>99% |
Analysis of Side Reactions and Strategies for Selectivity Enhancement
Side reactions are a common challenge in the synthesis and functionalization of substituted pyridines, and strategies to enhance selectivity are crucial for efficient synthesis.
In the functionalization of the pyridine ring, a major challenge is achieving regioselectivity. For instance, in radical-mediated C-H functionalization reactions of pyridines, mixtures of regioisomers (C2 vs. C4) are often formed, along with overalkylation products. nih.gov A strategy to overcome this is the pre-functionalization of the pyridine nitrogen to form N-functionalized pyridinium (B92312) salts. These salts can enhance reactivity and provide excellent regiocontrol in subsequent reactions under mild conditions. nih.gov
In the Reissert-Henze reaction, the choice of solvent is critical for minimizing side reactions. Non-polar solvents are generally preferred over polar solvents to improve the yield of the desired 2-ethynylated pyridine. nii.ac.jp The reaction temperature can also influence the regioselectivity. nii.ac.jp
During the synthesis of pyridines themselves, such as in the Hantzsch pyridine synthesis, the aromatization of the initially formed dihydropyridine (B1217469) can be accompanied by side products if harsh oxidizing agents like CrO₃ or KMnO₄ are used. wikipedia.org Milder and more efficient aromatization methods are therefore sought to improve yields and reduce side reactions. wikipedia.org
In the reaction of methylpyridines with aldehydes, such as the synthesis of 1-(pyridin-2-yl)propan-2-ol from 2-methylpyridine and acetaldehyde, the removal of unreacted starting materials and the base catalyst is a key step to obtaining a pure product. google.com The patent describes a process where acetaldehyde and triethylamine are removed from the reaction mixture under reduced pressure. google.com This suggests that side reactions or product contamination can occur if these volatile components are not efficiently removed.
Strategies to enhance selectivity often involve careful control of reaction conditions (temperature, solvent, concentration), the choice of catalyst and reagents, and the use of protecting or directing groups to guide the reaction to the desired outcome.
Advanced Applications in Chemical Science and Materials
Role as Versatile Building Blocks in Complex Organic Synthesis
The structure of 3-(3-Methylpyridin-2-yl)propan-1-ol offers two primary reactive centers: the pyridine (B92270) ring and the terminal hydroxyl group. This duality allows it to serve as a versatile building block for the construction of more complex molecular architectures.
The hydroxyl group (–OH) on the propanol (B110389) chain is a classic functional group for a wide array of chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent reactions. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce new functional groups. Esterification or etherification reactions are also straightforward, allowing the molecule to be tethered to other molecular fragments or polymer backbones.
The pyridine ring, with its basic nitrogen atom and susceptibility to electrophilic and nucleophilic substitution (often enhanced by N-oxide formation), provides another avenue for structural elaboration. The methyl group at the 3-position of the pyridine ring sterically and electronically influences the reactivity of the ring, directing substitution reactions and affecting its coordination properties. The synthesis of complex, multi-component molecules often relies on such strategically functionalized heterocyclic building blocks to introduce specific properties or to direct the assembly of the final structure.
Ligand Design in Coordination Chemistry and Organometallic Catalysis
The design of ligands is a cornerstone of modern coordination chemistry and is crucial for the development of effective organometallic catalysts. This compound is an exemplary candidate for ligand design due to its ability to act as a bidentate ligand.
Synthesis of Metal Complexes with Pyridyl Propanol-derived Ligands
The synthesis of metal complexes using pyridyl alcohol ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and pH, can be adjusted to control the formation of the desired complex. The choice of metal precursor (e.g., chlorides, nitrates, acetates) and the ligand-to-metal molar ratio are critical factors that determine the final structure and coordination number of the metal center.
While specific complexes of this compound are not extensively documented in public literature, the synthesis of complexes with analogous pyridyl alcohol ligands is well-established. These syntheses provide a clear blueprint for how this specific compound would be utilized.
Table 1: Representative Metal Complexes with Pyridyl-Alcohol Type Ligands
| Metal Ion | Ligand Type | Typical Coordination Mode | Resulting Complex Geometry |
| Pd(II) | Pyridyl-N | Monodentate (N) | Square Planar |
| Au(III) | Pyridyl-N | Monodentate (N) | Square Planar |
| Cu(II) | Pyridyl-N, Alcohol-O | Bidentate (N,O) | Square Planar or Octahedral |
| Ru(II) | Pyridyl-N, Alcohol-O | Bidentate (N,O) | Octahedral |
| Ir(III) | Pyridyl-N, Alcohol-O | Bidentate (N,O) | Octahedral |
This table represents common coordination patterns for pyridyl-alcohol ligands and is predictive for this compound.
Catalytic Activity of Metal Complexes (e.g., in Oxidation Reactions, Hydroamination)
Metal complexes derived from pyridine-based ligands are renowned for their catalytic prowess in a wide range of organic transformations. The electronic properties of the pyridine ligand, which can be fine-tuned by substituents, directly impact the reactivity of the metal center.
Palladium(II) complexes with pyridine ligands, for instance, are effective precatalysts in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Studies have shown that more basic pyridine ligands can enhance catalytic effectiveness. acs.org Similarly, gold(III) complexes with pyridine ligands have demonstrated catalytic activity in reactions such as the cyclopropanation of propargyl esters. acs.org The reactivity of these gold complexes is modulated by both the electronic nature of the pyridine and the geometric strain around the metal center. acs.org
Furthermore, palladium complexes featuring bidentate N-donor ligands have been investigated for the challenging conversion of methane (B114726) to methanol. nih.gov In one study, a palladium complex with a triazine-pyridine ligand showed catalytic activity for this conversion, highlighting the potential of such systems in alkane oxidation. nih.gov Although direct catalytic data for complexes of this compound are not yet available, its structural features suggest that its metal complexes could be promising candidates for catalysis in oxidation, hydroamination, and various cross-coupling reactions. The methyl and propanol substituents would play a key role in modulating the steric and electronic environment of the metal catalyst, thereby influencing its activity and selectivity.
Precursors for Specialized Polymer Synthesis and Material Science
The integration of metal-binding sites into polymer structures is a powerful strategy for creating advanced materials with unique catalytic, optical, or electronic properties. This compound can serve as a valuable precursor for such specialized polymers.
A common strategy involves chemically modifying the precursor to introduce a polymerizable group. For example, the terminal hydroxyl group of the propanol chain can be esterified with acrylic acid or methacrylic acid to yield a vinyl-type monomer. This new monomer, now containing the intact methyl-pyridyl moiety, can then undergo free-radical or controlled radical polymerization to form a polymer with the pyridyl group as a pendant side chain. This approach is analogous to the well-established polymerization of vinylpyridine to produce poly(vinylpyridine). mdpi.comresearchgate.net
The resulting polymer would have a backbone (e.g., polymethacrylate) decorated with 3-(3-methylpyridin-2-yl)propyl side chains. These pendant pyridyl groups can act as binding sites for metal ions, effectively creating a polymer-metal complex or a single-chain nanoparticle. Such materials could find applications as recyclable catalysts, where the polymer support facilitates easy separation of the catalyst from the reaction products. They could also be used in the fabrication of sensors, where metal binding to the pyridyl sites induces a measurable optical or electronic response. The synthesis of vinyl pyrimidine (B1678525) derivatives from their halogenated precursors for use in further reactions demonstrates the viability of converting heterocyclic compounds into polymerizable forms. google.com
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for Pyridyl Alcohols
The industrial synthesis of pyridine (B92270) and its derivatives, such as 3-methylpyridine (B133936), often involves high temperatures and heterogeneous catalysts, starting from materials like acrolein and ammonia (B1221849). wikipedia.org There is a growing need to develop more environmentally benign and efficient synthetic pathways. Future research is directed towards creating sustainable protocols, potentially utilizing biomass-derived starting materials. mdpi.com Efforts are being made to develop greener processes for producing key chemical precursors, which could be adapted for pyridyl alcohol synthesis. mdpi.com
One promising area is the development of one-pot multicomponent reactions, which can generate complex molecules like substituted pyridines with high efficiency and purity, minimizing the need for extensive purification steps. acs.org The design of biodegradable ionic liquids with pyridinium (B92312) cations also points towards a future where the entire lifecycle of a chemical process, including solvents and reagents, is considered from a sustainability perspective. rsc.org For the synthesis of pyridyl alcohols specifically, research could focus on catalytic routes that offer high selectivity and yield under mild conditions, possibly inspired by biocatalytic processes or by using novel metal-organic framework (MOF) catalysts. nih.gov
Exploration of Untapped Chemical Transformations and Reactivity Patterns
The chemical reactivity of 3-(3-Methylpyridin-2-yl)propan-1-ol is governed by the primary alcohol functional group and the pyridine ring. The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a base or a nucleophile, activating the alcohol for various transformations. echemi.com The alcohol itself is amphoteric, capable of acting as a weak acid or base. libretexts.org
Future research will likely delve into a more profound understanding and application of its reactivity. Key areas of exploration include:
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. altervista.org While reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for controlled oxidation to the aldehyde, the development of milder, more selective, and catalytic oxidation systems remains a key goal. altervista.org Copper-based catalyst systems, for instance, have shown effectiveness in the aerobic oxidation of various primary alcohols. rsc.orgmdpi.com
Dehydration: The dehydration of alcohols yields alkenes, typically under acidic conditions at high temperatures. libretexts.org For a molecule like this compound, this would lead to the formation of 3-methyl-2-(prop-2-en-1-yl)pyridine. Exploring gentler dehydration methods, such as using phosphorus oxychloride in pyridine, could provide better control and yields for sensitive molecules. pressbooks.pub
Substitution Reactions: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, by reacting with p-toluenesulfonyl chloride in pyridine. pressbooks.pub This opens the door to a variety of SN2 reactions. The reaction with thionyl chloride can produce the corresponding alkyl chloride, with the stereochemical outcome depending on the presence of a base like pyridine. libretexts.org
Esterification and Etherification: Standard reactions to form esters and ethers are also applicable and warrant further investigation to create a diverse library of derivatives for various applications.
Understanding the interplay between the alcohol group and the electronic properties of the 3-methylpyridine ring is crucial for predicting and controlling these transformations.
Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design
The use of computational tools is revolutionizing the design and discovery of new molecules. For pyridine derivatives, these methods are already proving invaluable.
Computational Modeling: Density Functional Theory (DFT) is a powerful tool for studying the molecular structure, electronic properties, and reactivity of compounds. Studies on molecules with a similar 3-(3-methylpyridin-2-yl) core, such as 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, have utilized DFT to analyze molecular electrostatic potential (MEP), HOMO-LUMO energies, and reactive sites. dntb.gov.uaresearchgate.net Such computational analyses can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. Molecular docking studies can further predict the binding affinity of these molecules to biological targets, aiding in the design of new therapeutic agents. dntb.gov.uaacs.org
| Computational/AI Method | Application in Pyridyl Compound Research | Reference |
| Density Functional Theory (DFT) | Analyzing molecular structure, electrostatic potential, and reactive sites. | dntb.gov.uaresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., proteins). | dntb.gov.uaacs.org |
| Generative AI/Deep Learning | Designing novel molecules with desired properties (de novo design). | nih.govyoutube.comnih.gov |
| AI-Assisted Synthesis Planning | Proposing efficient and viable synthetic routes for target molecules. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on chemical structure. | nih.gov |
Expansion into Novel Material Applications and Catalytic Systems
Pyridyl alcohols are versatile ligands in coordination chemistry due to their ability to bind to metal centers through both the pyridine nitrogen (a hemilabile coordinating site) and the alcohol oxygen (a covalent bonding site). ingentaconnect.com This dual-coordination capability makes them excellent building blocks for novel materials and catalysts.
Catalytic Systems: Metal complexes incorporating pyridyl alcohol ligands have demonstrated significant catalytic activity in a range of reactions. mdpi.comnih.gov
Homogeneous and Asymmetric Catalysis: Chiral pyridyl alcohols are particularly valuable for constructing chiral transition metal catalysts used in asymmetric synthesis, aiming for high chemical yields and enantiomeric excess. mdpi.com
Polymerization: Aluminum complexes with pyridine-substituted alcohol ligands have been used as initiators for the ring-opening polymerization of lactide and ε-caprolactone. rsc.org
Oxidation Reactions: Copper(I) complexes with bis(pyridyl) ligands serve as effective catalysts for the aerobic oxidation of primary alcohols to aldehydes. rsc.org
The specific structure of this compound, with its flexible propanol (B110389) chain, could offer unique steric and electronic properties when coordinated to a metal, potentially leading to catalysts with novel selectivity and activity.
Material Applications: The ability of pyridyl alcoholato ligands to bridge multiple metal centers is a key property in the synthesis of polynuclear complexes and cluster complexes. ingentaconnect.comresearchgate.net This has led to the creation of single-molecule magnets (SMMs), which are at the forefront of research into high-density information storage. ingentaconnect.comresearchgate.net The unique arrangement of the methyl group and the propanol chain in this compound could influence the magnetic properties of such materials, opening a new avenue for exploration in materials science.
| Application Area | Role of Pyridyl Alcohols | Potential of this compound | References |
| Asymmetric Catalysis | Serve as chiral ligands for transition metals to create enantioselective catalysts. | Its derivatives could be developed into chiral ligands for specialized synthetic reactions. | mdpi.com |
| Polymerization | Form complexes with metals like aluminum to act as initiators. | Could be used to create catalysts for producing biodegradable polymers. | rsc.org |
| Oxidation Catalysis | Act as ligands in copper-based systems for aerobic alcohol oxidation. | Could be part of a new generation of efficient and selective oxidation catalysts. | rsc.orgmdpi.com |
| Single-Molecule Magnets | Bridge metal centers to form polynuclear clusters with magnetic properties. | Its specific geometry could be exploited to synthesize novel magnetic materials. | ingentaconnect.comresearchgate.net |
Q & A
Q. What are the established synthetic routes for 3-(3-Methylpyridin-2-yl)propan-1-ol, and what experimental conditions are critical for success?
Methodological Answer: The synthesis typically involves two primary pathways:
- Nucleophilic Addition : Reacting 3-methylpyridine-2-carbaldehyde with propargyl alcohol in the presence of a base (e.g., K₂CO₃) under reflux, followed by dehydration and reduction steps to yield the target compound. Temperature control (~80–100°C) and solvent selection (e.g., THF or ethanol) are critical to avoid side reactions .
- Grignard Reaction : Using 3-methylpyridinyl magnesium bromide with propargyl derivatives, followed by hydrolysis. Catalyst purity and moisture-free conditions are essential to prevent byproduct formation .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for refining crystal structures. This method resolves bond angles and stereochemistry, with validation via R-factor analysis (<5% for high confidence) .
- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and mass spectrometry (MS) for molecular weight verification. Cross-reference with NIST spectral libraries to ensure accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in Grignard reactions.
- Catalyst Selection : Evaluate Pd/C or Raney nickel for hydrogenation steps, optimizing pressure (1–3 atm H₂) and temperature (25–50°C).
- Byproduct Mitigation : Use HPLC or GC-MS to identify impurities (e.g., over-reduced alcohols) and adjust stoichiometry or quenching protocols .
Q. How can contradictions between spectroscopic and computational data be resolved during structural analysis?
Methodological Answer:
- Multi-Technique Validation : Combine XRD (for absolute configuration) with DFT calculations (e.g., Gaussian09) to model electronic structures. Discrepancies in NMR shifts can arise from solvent effects; replicate experiments in deuterated solvents .
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by varying temperature (25–60°C) to observe coalescence effects .
Q. What computational strategies predict the biological activity of this compound, and how are these validated experimentally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). Prioritize binding poses with ΔG < −7 kcal/mol.
- In Vitro Assays : Validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) or cellular uptake studies using fluorescent analogs. Structural analogs like 3-(5-ethoxy-pyridin-3-yl)-propan-1-ol (MW 181.2) provide comparative activity benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
